Azanium;pentaborate;octahydrate
Description
Overview of Borate (B1201080) Fundamental Building Blocks and Structural Diversity
The chemistry of borates is characterized by its remarkable structural diversity, stemming from the ability of boron atoms to exist in two coordination states: trigonal planar BO₃ and tetrahedral BO₄ units. wikipedia.orgaau.dk These fundamental building blocks can polymerize by sharing oxygen atoms, forming a vast array of anionic structures ranging from simple, isolated units to complex one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. wikipedia.orgresearchgate.netfiveable.me This versatility in bonding and polymerization gives rise to over 200 known borate minerals and a multitude of synthetic borate compounds. fiveable.me
The following table provides a summary of common borate structural units:
| Structural Unit | Formula | Boron Coordination |
| Orthoborate | [BO₃]³⁻ | Trigonal Planar |
| Tetrahydroxyborate | [B(OH)₄]⁻ | Tetrahedral |
| Metaborate (trimer) | [B₃O₆]³⁻ | Trigonal Planar |
| Tetraborate (B1243019) | [B₄O₅(OH)₄]²⁻ | 2 Trigonal Planar, 2 Tetrahedral |
| Pentaborate | [B₅O₆(OH)₄]⁻ | 1 Trigonal Planar, 4 Tetrahedral |
Historical Context of Borate Compound Research and Development
The history of borate utilization dates back centuries, with early uses in medicines, food preservation, and ceramic glazes. researchgate.netresearchgate.net The term "borax," derived from the Persian word "burah," was known to the Babylonians. researchgate.net A significant milestone in the history of borates was the discovery of large deposits in the Mojave Desert of California, which became a major global source of boron. aau.dk The late 19th and early 20th centuries saw the expansion of borate applications, driven by research and development that transformed them from specialized, high-priced commodities to versatile, large-tonnage industrial chemicals. researchgate.net
The year 1927 marked a turning point with the commencement of large-scale production from the borax (B76245) deposit at Boron, California, and the extraction of borax from the brines of Searles Lake. researchgate.net Research into the complex structures of borate minerals gained momentum with the advent of X-ray diffraction techniques, which allowed for the detailed characterization of their intricate crystal structures. nih.gov This fundamental understanding of borate chemistry has paved the way for the synthesis of novel borate materials with tailored properties for a wide range of modern applications.
Significance of Hydrated Ammonium (B1175870) Polyborates in Advanced Materials Science
Hydrated ammonium polyborates represent a class of compounds that are of significant interest in advanced materials science. The presence of the ammonium cation (NH₄⁺) and water of hydration within the crystal lattice imparts unique properties to these materials. The thermal decomposition of hydrated ammonium polyborates is a key area of research, as it can lead to the formation of other valuable boron-containing materials. For instance, the controlled heating of certain ammonium borates can yield nanocrystalline hexagonal boron nitride (h-BN), a material with applications in ceramics, electronics, and as a solid lubricant. researchgate.net
The ability of the polyborate anion to form complex, extended structures, combined with the hydrogen bonding capabilities of the ammonium ion and water molecules, allows for the creation of materials with specific structural and chemical characteristics. These compounds have been investigated for their potential use as flame retardants, corrosion inhibitors, and in the synthesis of other advanced materials. wikipedia.org The study of the interactions between boric acid and ammonia (B1221849) at various temperatures has been crucial in understanding the formation pathways of these hydrated ammonium polyborates and their subsequent transformation into materials like h-BN. researchgate.net
Nomenclature and Structural Specificity of Azanium;pentaborate;octahydrate (Ammonium Pentaborate Octahydrate)
This compound, more commonly known as ammonium pentaborate octahydrate, is a specific hydrated ammonium polyborate. Its chemical formula is often written as (NH₄)B₅O₈·8H₂O or NH₄B₅O₈·8H₂O. wikipedia.orgsigmaaldrich.com The systematic IUPAC name is azanium;(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxy-oxoborane. nih.gov This compound consists of an ammonium cation (NH₄⁺), a pentaborate anion ([B₅O₈]⁻), and eight water molecules of hydration. It typically appears as white, crystalline powder that is soluble in water. wikipedia.orgnih.gov
The structure of the pentaborate anion is a complex, bicyclic cage-like structure. It is composed of both trigonal planar BO₃ and tetrahedral BO₄ units linked together. The negative charge of the anion is balanced by the positive charge of the ammonium cation. The water molecules are incorporated into the crystal lattice, participating in a network of hydrogen bonds.
There can be ambiguity in the nomenclature and formulation of ammonium borates. For instance, the term "ammonium borate" can be a general descriptor for various compounds with different boron-to-ammonia ratios and degrees of hydration. nih.gov Specifically, for the compound , there is sometimes confusion between the pentaborate and decaborate formulations. Some sources may refer to ammonium pentaborate octahydrate with the formula (NH₄)₂B₁₀O₁₆·8H₂O, which represents a decaborate. glentham.com This formulation essentially doubles the pentaborate unit. However, the fundamental repeating unit is the pentaborate anion, [B₅O₈]⁻. The CAS number for ammonium pentaborate octahydrate is 12046-03-6. wikipedia.orgsigmaaldrich.com It is important to distinguish this from the tetrahydrate form, ammonium pentaborate tetrahydrate (NH₄B₅O₈·4H₂O), which has a different CAS number (12046-04-7). wikipedia.org The molecular formula for the octahydrate is B₅H₂₀NO₁₆. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
B5H20NO23-14 |
|---|---|
Molecular Weight |
456.2 g/mol |
IUPAC Name |
azanium;pentaborate;octahydrate |
InChI |
InChI=1S/5BO3.H3N.8H2O/c5*2-1(3)4;;;;;;;;;/h;;;;;1H3;8*1H2/q5*-3;;;;;;;;;/p+1 |
InChI Key |
RLDYDYUVOWCUPJ-UHFFFAOYSA-O |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth Techniques
Controlled Reaction Pathways for Azanium;pentaborate;octahydrate Formation
The formation of this compound, chemically represented as (NH₄)B₅O₈·8H₂O, can be achieved through several synthetic routes. These methods involve the controlled reaction of simple precursors in aqueous solutions or through thermal means.
Aqueous Solution Crystallization Methods
5B(OH)₃ + NH₃ + 3H₂O → (NH₄)B₅O₈·4H₂O (This represents the tetrahydrate, with the octahydrate being a different hydration state). wikipedia.org
A method for the simultaneous production of ammonium (B1175870) tetraborate (B1243019) and ammonium pentaborate involves the slow addition of purified boric acid to concentrated ammonia (B1221849) water while maintaining the temperature at approximately 35±2°C. guidechem.com
Thermally-Assisted Preparation Routes from Boric Acid and Ammonia
Thermal assistance can be utilized to drive the reaction between boric acid and ammonia. By controlling the temperature, the specific hydrate (B1144303) form of ammonium pentaborate can be influenced. For instance, anhydrous ammonium pentaborate can be synthesized by the thermal dehydration of other hydrated ammonium borates at elevated temperatures, such as 290°C. researchgate.net While this specific example yields the anhydrous form, it demonstrates the principle of using temperature to control the final product. The initial reaction between boric acid and ammonia is often exothermic, and temperature control is crucial to guide the crystallization process. guidechem.com The product is stable up to about 110°C (230°F), at which point it begins to lose water of crystallization. borax.com
Utilization of Alkaline Earth Tetraborates as Precursors
An alternative synthetic approach involves the use of alkaline earth tetraborates, such as borax (B76245) (sodium tetraborate), as a starting material. google.com In one method, borax is reacted with ammonium chloride in an aqueous mixture. google.com The mixture is distilled to remove the ammonia produced during the reaction, leading to the precipitation of ammonium pentaborate. google.com
Another patented method describes the production of aqueous solutions of ammonium pentaborate by first reacting alkaline earth tetraborates with mineral acids like sulfuric, sulfurous, or phosphoric acid in water. This step produces the alkaline earth acid salt and boric acid. Subsequently, the correct stoichiometric amount of ammonia or ammonium hydroxide (B78521) is added to form the ammonium pentaborate solution. google.com This method is noted to reduce the amount of residual ammonia in the final product. google.com For example, reacting 1.25 moles of an alkaline earth tetraborate with 1.25 moles of sulfuric acid, followed by the addition of 1.0 mole of ammonia, can yield an ammonium pentaborate solution with no residual ammonia. google.com
| Precursor | Reactant(s) | Key Process | Reference |
| Boric Acid | Ammonia/Ammonium Hydroxide | Aqueous solution reaction, temperature control | borax.comborax.comwikipedia.orggoogle.comguidechem.com |
| Boric Acid | Ammonia | Thermally-assisted reaction | borax.comguidechem.comresearchgate.net |
| Alkaline Earth Tetraborate (e.g., Borax) | Ammonium Chloride | Aqueous reaction and distillation | google.com |
| Alkaline Earth Tetraborate | Mineral Acid, then Ammonia | Two-step aqueous reaction | google.com |
Crystal Growth Dynamics and Optimization
The growth of large, high-quality single crystals of this compound is essential for many of its applications. This is typically achieved through solution-based methods where the kinetics of nucleation and crystal growth are carefully controlled.
Slow Solvent Evaporation Technique for Single Crystal Cultivation
The slow solvent evaporation method is a widely and successfully used technique for growing single crystals of ammonium pentaborate. researchgate.netumass.edu This method involves preparing a saturated or slightly undersaturated solution of the compound in a suitable solvent, typically water, at a constant temperature. researchgate.netumass.eduresearchgate.net The solvent is then allowed to evaporate slowly over time. This gradual increase in solute concentration leads to supersaturation, which drives the nucleation and subsequent growth of crystals. umass.edu
To achieve slow and controlled evaporation, the container holding the solution can be covered with a perforated film (like parafilm) or a cotton plug. umass.edu The key is to maintain a slow evaporation rate to prevent the rapid formation of many small crystals (spontaneous nucleation) and instead promote the growth of a few, larger, well-formed crystals. researchgate.net The choice of container can also influence the outcome, with centrifuge tubes, NMR tubes, and test tubes often being preferred. umass.edu The process should be carried out in a location free from mechanical disturbances to allow for undisturbed crystal growth. umass.edu
Influence of Supersaturation on Nucleation and Crystal Growth Kinetics
Supersaturation is the primary driving force for both the nucleation (the formation of new crystal nuclei) and the growth of existing crystals. researchgate.net The level of supersaturation in the solution dictates the balance between these two processes.
Low Supersaturation: At low levels of supersaturation, the rate of crystal growth tends to be faster than the rate of nucleation. This condition is ideal for growing large, high-quality single crystals, as the solute molecules are more likely to deposit onto existing crystal lattices rather than forming new nuclei. researchgate.net
High Supersaturation: Conversely, at high levels of supersaturation, the rate of nucleation often dominates over the rate of crystal growth. researchgate.net This leads to the formation of a large number of small crystals. researchgate.netresearchgate.net
Therefore, controlling the rate at which supersaturation is achieved is critical. In the slow solvent evaporation method, the gradual removal of the solvent ensures that the solution remains in a state of low supersaturation for an extended period, favoring crystal growth. umass.eduresearchgate.net Similarly, in slow cooling crystallization, another common technique, the gradual reduction in temperature slowly decreases the solubility of the compound, thereby creating and maintaining a controlled level of supersaturation. researchgate.netnih.gov The presence of impurities can also affect the crystal growth rate by influencing the mass-transfer coefficient and the reaction rate constant at the crystal surface. itu.edu.tr
| Parameter | Influence on Crystal Growth | Desired Condition for Large Single Crystals |
| Evaporation Rate | Faster evaporation leads to higher supersaturation and more nuclei. | Slow and controlled evaporation. umass.eduresearchgate.net |
| Supersaturation Level | High supersaturation favors nucleation; low supersaturation favors growth. | Low and sustained supersaturation. researchgate.net |
| Mechanical Disturbance | Can induce secondary nucleation and disrupt crystal formation. | Minimal to no disturbance. umass.edu |
Table of Compound Names
| Trivial Name | IUPAC Name | Chemical Formula |
| This compound | azanium;(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxy-oxoborane;octahydrate | (NH₄)B₅O₈·8H₂O wikipedia.orgsigmaaldrich.com |
| Ammonium Pentaborate | azanium;(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxy-oxoborane | (NH₄)B₅O₈ wikipedia.orgnih.gov |
| Boric Acid | Boric Acid | B(OH)₃ guidechem.com |
| Ammonia | Ammonia | NH₃ guidechem.com |
| Ammonium Hydroxide | Ammonium Hydroxide | NH₄OH google.com |
| Borax | Sodium tetraborate | Na₂B₄O₇·10H₂O google.com |
| Ammonium Chloride | Ammonium Chloride | NH₄Cl google.com |
| Sulfuric Acid | Sulfuric Acid | H₂SO₄ google.com |
| Sulfurous Acid | Sulfurous Acid | H₂SO₃ google.com |
| Phosphoric Acid | Phosphoric Acid | H₃PO₄ google.com |
Effects of Impurities on Crystallization Processes and Growth Rates
The presence of impurities in the crystallization solution can significantly influence the growth kinetics and morphology of this compound crystals. Research has shown that certain common impurities, such as sodium chloride, borax, and boric acid, have a discernible impact on the crystallization process.
A key study on the subject conducted by Sahin, Ozdemir, and Genli (2004) in a fluidized bed crystallizer revealed that the presence of sodium chloride, borax, and boric acid as impurities in the this compound solution leads to an increase in the crystal growth rate compared to a pure solution. researchgate.netitu.edu.tr This counterintuitive finding, where impurities enhance growth, is attributed to changes in the mass-transfer and surface-integration kinetics.
While the aforementioned study by Sahin et al. (2004) provides a detailed qualitative understanding of these effects, the full text containing the specific quantitative data for the mass-transfer coefficients and reaction rate constants under different impurity concentrations is not publicly available. Therefore, a detailed data table cannot be presented at this time.
The general findings from the abstract of this key study are summarized in the table below, indicating the qualitative effect of the specified impurities on the crystallization parameters of this compound.
| Impurity | Effect on Overall Crystal Growth Rate | Effect on Mass-Transfer Coefficient (K) | Effect on Reaction Rate Constant (k_r) |
| Sodium Chloride | Increase researchgate.netitu.edu.tr | Increase researchgate.net | Decrease researchgate.net |
| Borax | Increase researchgate.netitu.edu.tr | Increase researchgate.net | Decrease researchgate.net |
| Boric Acid | Increase researchgate.netitu.edu.tr | Increase researchgate.net | Decrease researchgate.net |
It is important to note that the impact of impurities on crystallization is a complex phenomenon and can be influenced by various factors, including the specific impurity, its concentration, and the hydrodynamic conditions of the crystallizer.
Structural Elucidation and Advanced Spectroscopic Characterization
Single-Crystal and Powder X-ray Diffraction Analysis
The precise determination of the crystal system and space group for azanium;pentaborate;octahydrate requires single-crystal X-ray diffraction analysis, which has not been reported. For context, the tetrahydrate form, ammonium (B1175870) pentaborate tetrahydrate (NH₄B₅O₈·4H₂O), has been a subject of such studies. psu.edu Hydrated borates, in general, exhibit a wide range of crystal symmetries, commonly crystallizing in monoclinic and orthorhombic systems. usgs.gov The specific arrangement of the voluminous polyborate anions, ammonium cations, and the extensive network of water molecules would dictate the resulting symmetry.
The refinement of unit cell parameters (a, b, c, α, β, γ) and the precise atomic positions of all atoms within the unit cell is contingent upon the collection and analysis of single-crystal X-ray diffraction data. As such data for the octahydrate is not available, specific values cannot be provided. For the related ammonium pentaborate tetrahydrate, these parameters have been determined, providing a foundational understanding of the structural arrangement of the pentaborate anion and the ammonium cation in a hydrated environment. psu.edu
The fundamental building block of the anionic framework in this compound is the pentaborate anion, [B₅O₆(OH)₄]⁻. core.ac.ukbangor.ac.uk This anion is a well-characterized polyborate composed of two six-membered boroxole rings (B₃O₃) that share a common spiro-boron atom. This central boron atom is tetrahedrally coordinated (BO₄), while the other four boron atoms are trigonally coordinated (BO₃). core.ac.uk The structure of this anion is inherently three-dimensional due to the perpendicular orientation of the two boroxole rings. core.ac.uk In the solid state, these anions are known to form extensive supramolecular lattices through hydrogen bonding. core.ac.uknih.gov
Table 1: Topological Features of the Pentaborate Anion
| Feature | Description |
| Fundamental Building Block | [B₅O₆(OH)₄]⁻ |
| Boron Coordination | One tetrahedral (BO₄) and four trigonal (BO₃) boron atoms |
| Ring Structure | Two fused boroxole (B₃O₃) rings |
| Overall Geometry | Spirocyclic, leading to a three-dimensional anionic structure |
This data is based on the established structure of the pentaborate anion found in various hydrated borate (B1201080) salts.
The crystal lattice of this compound is expected to be dominated by an intricate and extensive network of hydrogen bonds. psu.eduiucr.orgarizona.eduarizona.edu These interactions are critical in stabilizing the crystal structure and involve the ammonium cations (NH₄⁺), the hydroxyl groups (-OH) of the pentaborate anions, and the eight water molecules of hydration.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and bonding within a molecule. While specific spectra for this compound are not extensively reported, the analysis of the closely related ammonium pentaborate tetrahydrate and other hydrated borates allows for the identification and assignment of its characteristic vibrational modes. researchgate.netjlu.edu.cn
The vibrational spectrum of this compound can be divided into distinct regions corresponding to the vibrations of the ammonium cation, the pentaborate anion, and the water molecules.
N-H Vibrations: The ammonium cation (NH₄⁺) exhibits characteristic stretching and bending vibrations. The N-H stretching modes are typically observed in the high-frequency region of the spectrum, generally between 3000 and 3300 cm⁻¹. The N-H bending vibrations are found at lower frequencies, with the asymmetric bending mode (ν₄) appearing around 1400-1450 cm⁻¹ and the symmetric bending mode (ν₂) around 1680 cm⁻¹. researchgate.net
B-O Vibrations: The pentaborate anion has a complex vibrational spectrum due to the presence of both trigonal (BO₃) and tetrahedral (BO₄) boron-oxygen units. The B-O stretching vibrations of the BO₃ groups are typically observed in the 1300-1450 cm⁻¹ region, while the B-O stretching modes of the BO₄ tetrahedron appear in the 900-1100 cm⁻¹ range. A strong absorption around 925 cm⁻¹ is often considered diagnostic for the pentaborate anion. core.ac.ukresearchgate.net B-O bending modes are found at lower frequencies, typically below 700 cm⁻¹.
O-H Vibrations: The O-H stretching vibrations from the hydroxyl groups of the pentaborate anion and the water molecules of hydration give rise to a broad and intense absorption band in the high-frequency region, typically between 3000 and 3600 cm⁻¹. The breadth of this band is a result of the extensive hydrogen bonding within the crystal lattice. The O-H bending vibrations of the water molecules are expected around 1630-1660 cm⁻¹, often overlapping with the ν₂ mode of the ammonium cation. researchgate.net
Table 2: General Assignment of Characteristic Vibrational Modes
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| ν(N-H) | Ammonium Cation | 3000 - 3300 |
| δ(N-H) | Ammonium Cation | 1400 - 1450 (ν₄), ~1680 (ν₂) |
| ν(B-O) | Trigonal BO₃ | 1300 - 1450 |
| ν(B-O) | Tetrahedral BO₄ | 900 - 1100 |
| ν(O-H) | Hydroxyl Groups & Water | 3000 - 3600 (broad) |
| δ(O-H) | Water | 1630 - 1660 |
This table provides a generalized assignment based on data from related hydrated borate compounds and is not from a direct experimental study of this compound.
Probing Structural Features and Intermolecular Interactions
The solid-state structure of this compound is stabilized by an extensive network of intermolecular interactions. Hydrogen bonds are the primary forces defining the crystal lattice. These interactions occur between the hydrogen atoms of the azanium (NH₄⁺) cation, the hydroxyl groups of the pentaborate [B₅O₆(OH)₄]⁻ anion, and the molecules of hydration water.
Advanced Solid-State Nuclear Magnetic Resonance Spectroscopy
Solid-state NMR spectroscopy is a powerful, non-destructive technique for probing the local environment of specific nuclei within a material. For this compound, NMR studies focusing on ¹¹B, ¹H, and ¹⁴N provide detailed information about the coordination of boron, the nature of the cationic species, and the various hydroxyl environments.
Boron-11 (¹¹B) NMR for Coordination Environment of Boron
Boron has two naturally occurring NMR-active nuclei, ¹⁰B and ¹¹B. huji.ac.ilmagritek.com The ¹¹B isotope is overwhelmingly preferred for NMR analysis due to its higher natural abundance (80.1%), greater sensitivity, and lower nuclear quadrupole moment, which results in sharper and more easily interpretable signals. huji.ac.ilmagritek.com
The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom. This allows for clear differentiation between three-coordinate (trigonal planar) and four-coordinate (tetrahedral) boron environments within the pentaborate anion. sdsu.eduresearchgate.net The pentaborate anion, [B₅O₆(OH)₄]⁻, is known to contain both types of boron atoms. Specifically, it consists of one central tetrahedral boron atom and four trigonal boron atoms.
Trigonal Boron (BO₃): Three-coordinate boron atoms are less shielded and resonate at lower field (higher ppm values). In borates, these signals typically appear in the range of 14 to 22 ppm. researchgate.net
Tetrahedral Boron (BO₄): Four-coordinate boron atoms are more shielded and resonate at higher field (lower ppm values), typically between approximately -2 and 0.5 ppm in borates. researchgate.net
Therefore, the ¹¹B solid-state NMR spectrum of this compound is expected to show two distinct resonances corresponding to the two boron coordination environments, with an approximate intensity ratio of 4:1, reflecting the relative abundance of trigonal to tetrahedral boron atoms in the pentaborate anion.
Table 1: Expected ¹¹B NMR Spectral Data for this compound
| Boron Environment | Coordination | Expected Chemical Shift (δ) Range (ppm) | Relative Intensity |
| Trigonal Boron | 3 | ~14 – 22 | 4 |
| Tetrahedral Boron | 4 | ~ -2 – 0.5 | 1 |
Hydrogen-1 (¹H) and Nitrogen-14 (¹⁴N) NMR for Cationic and Hydroxyl Probing
Hydrogen-1 (¹H) NMR:
Proton NMR is used to probe the different hydrogen-containing species within the compound: the azanium cation (NH₄⁺), the hydroxyl groups (B-OH) on the pentaborate anion, and the water of hydration (H₂O). In a solid-state ¹H NMR spectrum, one would expect to observe distinct signals for these different proton environments, although significant line broadening due to dipolar coupling and the quadrupolar influence of adjacent boron and nitrogen nuclei is common. The chemical shifts are highly influenced by the extent and nature of hydrogen bonding. Two-dimensional NMR techniques, such as ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish connectivity between specific protons and the boron atoms they are attached to or are in close proximity with. nih.gov
Table 2: Expected ¹H NMR Assignments for this compound
| Proton Environment | Species | Expected Chemical Shift (δ) | Characteristics |
| Ammonium Protons | NH₄⁺ | Broad signal | Shift influenced by hydrogen bonding to anions and water. |
| Hydroxyl Protons | B-OH | Broad signal | Shift varies based on hydrogen bond strength. |
| Water Protons | H₂O | Broad signal | May overlap with hydroxyl and ammonium signals. |
Nitrogen-14 (¹⁴N) NMR:
The ¹⁴N nucleus has a spin of 1 and is therefore quadrupolar, which often leads to very broad NMR signals, making detection challenging. However, the azanium (ammonium) cation possesses a highly symmetric tetrahedral geometry. This high symmetry creates a relatively small electric field gradient at the nitrogen nucleus, which can result in a sharper and more readily observable ¹⁴N NMR signal compared to nitrogen in less symmetric environments. The chemical shift and line shape of the ¹⁴N signal can provide information about the symmetry of the cation's local environment and its interactions within the crystal lattice.
Theoretical and Computational Investigations
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate investigation of the electronic structure of complex materials like ammonium (B1175870) pentaborate. iaea.org This method facilitates the prediction of various fundamental properties, from molecular geometry to chemical bonding.
DFT calculations are instrumental in predicting the three-dimensional arrangements of atoms in the pentaborate anion and assessing its stability. Structural optimization of various polyborate anions, including the pentaborate anion ([B₅O₆(OH)₄]⁻), has been successfully performed using DFT at the B3LYP/6-311++G(d,p) level of theory. bangor.ac.uk For ammonium pentaborate dihydrate (NH₄[B₅O₆(OH)₄]·2H₂O), which is structurally related to the octahydrate, a structural redetermination confirmed its orthorhombic crystal system with the space group Aba2. researchgate.net
Table 1: Calculated Relative Gas-Phase Stabilities of Polyborate Anions
| Polyborate Anion | Relative Stability Order |
| [B₅O₆(OH)₄]⁻ | 1 (Most Stable) |
| [B₃O₃(OH)₄]⁻ | 2 |
| [B(OH)₄]⁻ | 3 |
| [B₇O₉(OH)₅]²⁻ | 4 |
| [B₄O₅(OH)₄]²⁻ | 5 |
| [B₃O₃(OH)₅]²⁻ | 6 (Least Stable) |
| Source: Data synthesized from computational studies on gas-phase polyborate anions. bangor.ac.uk |
The electronic band structure determines the optical and electronic properties of a material. DFT is a common method for calculating the band structure and the density of states (DOS) for borate (B1201080) crystals. iaea.org These calculations map the allowed energy levels for electrons within the crystal lattice. The energy difference between the top of the valence band and the bottom of the conduction band defines the band gap, a crucial parameter for optical applications.
For ammonium pentaborate tetrahydrate, a closely related compound, the optical band gap has been experimentally determined to be approximately 5.61 eV from its UV-vis-NIR spectrum, indicating its transparency in the visible region. researchgate.net Theoretical calculations for similar borate systems aim to reproduce these experimental values to validate the computational models. iaea.orgresearchgate.net The wide band gap is a characteristic feature of many borate materials, making them suitable for applications in nonlinear optics. researchgate.net
DFT, coupled with tools like the Quantum Theory of Atoms in Molecules (QTAIM), provides deep insights into the nature of chemical bonds and the distribution of electronic charge within a molecule. figshare.combangor.ac.uk For the pentaborate anion, topological analysis of the electron density reveals that the boron-oxygen (B-O) bonds possess a mixed character, exhibiting both covalent and ionic features. figshare.com
Calculations of net atomic charges show a consistent pattern across polyborate anions. bangor.ac.uk Boron atoms are found to carry significant positive charges, while oxygen atoms are negatively charged. This charge separation underscores the polar nature of the B-O bonds.
Table 2: Calculated QTAIM Atomic Charges in a Pentaborate Anion Model
| Atom Type | Coordination | Calculated Charge (e) |
| Boron (B) | 3-coordinate | +2.25 |
| Boron (B) | 4-coordinate | +2.28 |
| Oxygen (O) | Hydroxyl on 3-coordinate B | -1.30 |
| Oxygen (O) | Hydroxyl on 4-coordinate B | -1.30 |
| Hydrogen (H) | Hydroxyl | +0.52 |
| Source: Data from QTAIM analysis on polyborate anions. bangor.ac.uk |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a computational lens to view the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion for a system, MD can model phenomena such as vibrations, diffusion, and conformational changes. arxiv.orgnih.gov
For a hydrated compound like azanium;pentaborate;octahydrate, MD simulations can elucidate the dynamic behavior of the water molecules and the ammonium cation, and their interactions with the pentaborate anion. Such simulations rely on force fields (e.g., OPLS-AA, AMBER, CHARMM) to define the potential energy of the system. nih.gov While specific MD studies on this compound are not widely reported, the methodology has been extensively applied to similar systems, such as liquid water. arxiv.org These studies show that even if static properties are not significantly altered, dynamic properties like the orientational autocorrelation of molecules can be modified, which has implications for understanding reactivity and transport phenomena within the crystal lattice. arxiv.org
Quantum Chemical Calculations for Spectroscopic Correlation
Quantum chemical calculations are indispensable for interpreting experimental spectra, such as those from infrared (IR) and Raman spectroscopy. nih.govnih.gov By calculating the vibrational frequencies of a molecule, researchers can assign the bands observed in an experimental spectrum to specific atomic motions (e.g., stretching, bending). nih.gov
For borate compounds, ab initio quantum chemical calculations have been shown to successfully correlate with experimental FTIR and Raman spectra. nih.gov The calculated vibrational modes for complex borate network structures generally allow for reliable band assignments, with deviations between calculated and experimental frequencies being relatively small. nih.gov Experimental FTIR analysis of ammonium pentaborate has identified characteristic absorption bands, such as the strong O-H asymmetric stretching and various B-O vibrations. researchgate.net Quantum calculations can confirm these assignments and provide a more detailed understanding of the vibrational dynamics of the pentaborate anion and its interaction with the ammonium ion and water molecules. researchgate.netnih.gov
Table 3: Correlation of Experimental and Theoretical Vibrational Spectra
| Spectroscopic Technique | Application | Key Finding |
| FTIR & Raman Spectroscopy | Band assignment for oxoborates | Calculated modes and frequencies show good agreement with experimental bands, enabling detailed assignment to specific B-O, O-B-O, and B-O-B vibrations. nih.gov |
| Photoelectron Spectroscopy | Analysis of anion complexes | Quantum dynamics calculations can simulate photoelectron spectra, providing insights into reaction dynamics following photodetachment. rsc.org |
| X-ray Absorption Spectroscopy | Probe of electronic structure | Time-dependent DFT calculations can be used to simulate core-level excitation spectra, aiding in the interpretation of experimental data. nottingham.ac.uk |
Computational Modeling of Polyborate Anion Formation and Stability
Computational modeling provides a framework for understanding the fundamental principles that govern the formation of complex polyborate anions from simpler precursors in solution or the gas phase. bangor.ac.ukresearchgate.net Studies have modeled the gas-phase synthesis of polyanions through the stepwise addition of boric acid (B(OH)₃) to a growing cluster, followed by the loss of water molecules. researchgate.net
Using an isodesmic approach, where the stability of a product is evaluated relative to its constituent parts, computational studies have established a hierarchy of stability for various polyborate anions in the gas phase. bangor.ac.uk These models consistently show that the pentaborate anion, [B₅O₆(OH)₄]⁻, is a particularly stable species, which helps to explain its prevalence in borate chemistry. bangor.ac.ukbangor.ac.uk
The stability and type of polyborate anion that forms in a solid-state structure are also influenced by other factors, such as the size and charge of the cation present. researchgate.net General rules have been developed based on extensive structural data, which relate the cation-to-boron ratio and the Lewis acidity of the cation to the resulting polyborate framework. researchgate.net These models, combining energetic calculations with established chemical principles, are crucial for predicting the structures of new borate materials. researchgate.netmdpi.com
Reactivity and Thermal Decomposition Pathways
Thermogravimetric and Differential Thermal Analysis of Thermal Decomposition
Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are powerful techniques to elucidate the decomposition behavior of materials. For ammonium (B1175870) pentaborate octahydrate, these analyses reveal a decomposition process that occurs in two principal stages: an initial dehydration followed by a higher-temperature deammoniation step, ultimately yielding boron oxide. nih.govresearchgate.net The entire process is endothermic, characterized by distinct peaks in DTA curves corresponding to the energy absorbed during these transformations. researchgate.net
The initial stage of thermal decomposition involves the loss of water of hydration. This dehydration process is an endothermic event, as confirmed by DTA, which shows a distinct endothermic peak corresponding to the energy required to remove the water molecules from the crystal lattice. researchgate.net Investigations have shown that this dehydration occurs in a well-defined, narrow temperature range, experimentally observed between 165°C and 175°C. researchgate.net The removal of water leads to a significant mass loss, which is clearly recorded on the TG curve. The process transforms the octahydrate form into a less hydrated or anhydrous ammonium pentaborate intermediate before further decomposition occurs.
| Decomposition Stage | Temperature Range (°C) | Process | Thermal Event (DTA) |
|---|---|---|---|
| Stage 1 | 165 - 175 | Dehydration (Loss of H₂O) | Endothermic Peak |
| Stage 2 | 310 - 335 | Deammoniation (Loss of NH₃) | Endothermic Peak |
Following the initial dehydration, the second major decomposition stage is deammoniation, the loss of ammonia (B1221849) from the compound. This process occurs at a significantly higher temperature than dehydration. researchgate.net Studies have identified this deammoniation step to take place in the temperature range of 310°C to 335°C. researchgate.net This stage is also marked by a second endothermic peak on the DTA curve, signifying the energy absorbed to break the bonds and release ammonia gas. researchgate.net
Kinetic Analysis of Thermal Decomposition Processes
Kinetic analysis of the thermal decomposition of ammonium pentaborate octahydrate is essential for understanding the rate and mechanism of the reaction. This analysis involves applying mathematical models to thermogravimetric data to determine key kinetic parameters, such as activation energy and the reaction mechanism.
Both isothermal and non-isothermal methods have been employed to study the decomposition kinetics of ammonium pentaborate octahydrate. researchgate.net Isothermal analysis involves holding the sample at a constant temperature and monitoring the mass loss over time. It has been noted that the shapes of the isothermal TG curves are heavily influenced by the specific temperature chosen for the experiment. researchgate.net
Non-isothermal analysis, where the sample is heated at a constant rate, is more common. Data from these experiments are often analyzed using model-fitting methods. For instance, the Coats-Redfern approximation has been successfully utilized within a genetic algorithm (GA) to model the three-stage thermolysis of ammonium pentaborate octahydrate. nih.govresearchgate.net This approach allows for the determination of kinetic parameters from a single TGA curve.
| Kinetic Method | Model Type | Application | Determined Parameters |
|---|---|---|---|
| Isothermal Thermogravimetry | Isothermal | Analysis of decomposition at constant temperature. | Reaction Rate |
| Coats-Redfern with Genetic Algorithm | Non-isothermal (Model-Fitting) | Modeling of the three-stage thermolysis from TGA data. nih.govresearchgate.net | Activation Energy, Frequency Factor, Reaction Order |
The kinetics of solid-state decomposition reactions can be significantly affected by experimental conditions such as the atmosphere and the physical properties of the sample, like particle size. Studies on the thermal decomposition of ammonium pentaborate octahydrate have been conducted in its "own decomposition atmosphere," meaning the gaseous products are allowed to surround the sample, which can influence the reaction equilibrium and rate. researchgate.net
While specific studies detailing the effect of particle size on the decomposition of ammonium pentaborate octahydrate are not extensively documented in the reviewed literature, it is a well-established principle in solid-state kinetics that particle size can alter reaction rates. Smaller particles generally have a larger surface-area-to-volume ratio, which can lead to faster decomposition rates. The atmospheric conditions, such as performing the decomposition under an inert gas flow versus a self-generated atmosphere, can also alter the observed kinetics by affecting the diffusion of gaseous products away from the solid reactant. usda.gov
Solid-State Reaction Chemistry and Product Formation of Azanium;pentaborate;octahydrate
The solid-state reaction chemistry of this compound, also known as ammonium pentaborate octahydrate, is characterized by its thermal decomposition pathways which lead to the formation of various materials, including pure boron oxides and more complex nitrogen-doped oxide materials. The decomposition is a multi-step process involving dehydration and deamination.
Formation of Boron Oxide upon Complete Decomposition
The thermal decomposition of this compound ultimately yields boron oxide (B₂O₃) through a sequence of reactions initiated by heating. This process occurs in two primary stages: dehydration followed by deamination researchgate.net.
Initially, when heated, the compound loses its water of crystallization. The tetrahydrate form is stable up to approximately 110°C (230°F), at which point it begins to lose water molecules borax.comborax.com. Further heating leads to the release of the remaining water of hydration, followed by the decomposition of the ammonium pentaborate structure itself, releasing ammonia (NH₃) and leaving behind boric oxide borax.comborax.com. The complete calcination of ammonium pentaborate octahydrate can produce pure and granular boric oxide researchgate.net. However, achieving complete decomposition can be challenging as agglomeration may begin at temperatures around 623 K (350°C) researchgate.net. Hazardous decomposition products can include nitrogen oxides (NOx), oxides of boron, and ammonia fishersci.comltschem.com.
| Stage | Process | Temperature Range | Products |
| 1 | Dehydration | Begins around 110°C (230°F) | Partially dehydrated ammonium pentaborate, Water (H₂O) |
| 2 | Deamination & Final Decomposition | Higher temperatures | Boron Oxide (B₂O₃), Ammonia (NH₃), Water (H₂O) |
Reactions Leading to Nitrogen-Doped Oxide Materials
In addition to its decomposition to boron oxide, this compound serves as a reactant in the synthesis of nitrogen-doped oxide materials. Its decomposition in the presence of other metal salts can introduce nitrogen into the resulting metal oxide lattice.
A notable example is the reaction of molten ammonium pentaborate octahydrate with zinc nitrate (B79036) hexahydrate. This reaction results in the formation of nitrogen-doped zinc oxide (ZnO) particles researchgate.net. The use of ammonium pentaborate in this synthesis is significant as it acts as both a boron source and, upon decomposition, a source of nitrogen via the release of ammonia. This method provides a pathway for producing homogeneous mixtures of nitrogen-doped ZnO particles by heating the precursor mixture researchgate.net. Such materials are of interest for applications in more efficient solar cells due to potential increases in visible light absorbency with higher nitrogen concentrations researchgate.net. The compound is also generally noted for its application in the synthesis of nitrogen-doped ZnO particles cnreagent.com.
The synthesis of nitrogen-doped metal oxides using this compound can be represented by the following general scheme:
| Reactant 1 | Reactant 2 | Product | Application of Product |
| This compound | Zinc nitrate hexahydrate | Nitrogen-doped Zinc Oxide (N-ZnO) | Enhanced visible light absorption for solar cells researchgate.net |
Advanced Materials Applications and Performance Mechanisms
Role in Electrolytic Capacitors and Dielectric Behavior
Chemical Mechanisms in Oxide Film Development on Aluminum
The formation of a thin, non-porous, barrier-type aluminum oxide (Al₂O₃) film is the fundamental principle behind aluminum electrolytic capacitors. This oxide layer serves as the dielectric material. The growth of this film is an electrochemical process called anodization, where the aluminum foil is the anode in an electrolytic cell. Ammonium (B1175870) pentaborate is often a key component of the electrolyte solution.
The growth of the anodic oxide film occurs through a high-field ionic conduction mechanism. When a voltage is applied, a strong electric field is established across the nascent oxide layer. This field drives the migration of ions through the oxide. The mechanism involves the outward migration of Al³⁺ ions from the aluminum metal to the oxide/electrolyte interface and the inward migration of O²⁻ or OH⁻ ions from the electrolyte to the metal/oxide interface. New oxide is formed at both interfaces.
The primary role of the ammonium pentaborate electrolyte is to supply the oxygen-containing anions (like borate (B1201080) and hydroxide (B78521) ions) necessary for the oxide formation while being relatively non-corrosive to the formed aluminum oxide. This allows for the growth of a uniform, barrier-type film. While the electrolyte itself does not get consumed in the primary reaction of alumina formation (2Al³⁺ + 3O²⁻ → Al₂O₃), borate species can be incorporated into the outer layers of the anodic film. This incorporation can influence the film's properties. The ammonium ions (NH₄⁺) in the solution help in maintaining the pH of the electrolyte and contribute to its conductivity.
| Process Step | Description | Key Chemical Species Involved |
|---|---|---|
| Application of Voltage | An electric field is established across the aluminum foil. | - |
| Ionic Migration | Al³⁺ ions move outwards from the aluminum foil, and O²⁻/OH⁻ ions move inwards from the electrolyte through the oxide layer. | Al³⁺, O²⁻, OH⁻ |
| Oxide Formation | New aluminum oxide is formed at both the metal/oxide and oxide/electrolyte interfaces. | Al₂O₃ |
| Electrolyte Role | Provides oxygen-containing anions and maintains appropriate chemical conditions for uniform barrier film growth. Borate species may be incorporated into the film. | B₅O₈²⁻, NH₄⁺, H₂O |
Influence on Dielectric Constant and AC Conductivity
The electrolyte composition significantly impacts the dielectric properties of the resulting aluminum oxide film. The use of an ammonium pentaborate electrolyte leads to the formation of an amorphous Al₂O₃ layer with specific dielectric characteristics.
The dielectric constant of the anodic alumina film is a critical parameter that determines the capacitance of the capacitor. While the intrinsic dielectric constant of pure, dense amorphous Al₂O₃ is generally in the range of 8-10, the value for films formed in practical electrolyte systems can vary due to the incorporation of electrolyte anions. For films formed in borate-based electrolytes, the dielectric constant is influenced by the inclusion of boron species.
The following table summarizes the influence of the ammonium pentaborate electrolyte on the dielectric properties:
| Property | Influence of Azanium;pentaborate;octahydrate Electrolyte | Typical Research Findings |
|---|---|---|
| Dielectric Constant | The incorporation of borate species into the alumina film can modify its dielectric constant. | The dielectric constant of anodic Al₂O₃ films is generally in the range of 8-10. |
| AC Conductivity / Leakage Current | The electrolyte provides the necessary ionic conductivity for the capacitor's operation. The nature of the formed oxide film, including anion incorporation, affects leakage current. | Leakage current in films formed in borate electrolytes can be higher than those formed in some organic acid electrolytes after initial anodization. |
Mechanisms of Flame Retardancy and Char Promotion
This compound is an effective halogen-free flame retardant, particularly for cellulosic materials and certain polymers. Its mechanism of action is primarily in the condensed phase, meaning it alters the way the material decomposes under heat.
Chemical Alteration of Cellulosic Material Combustion Pathways
When cellulosic materials like cotton, wood, and paper are heated, they undergo pyrolysis, breaking down into flammable volatile compounds that fuel a fire. Ammonium pentaborate alters this decomposition process to favor the formation of char (carbonaceous residue) and water, while reducing the production of flammable gases.
Upon heating, ammonium pentaborate octahydrate decomposes, releasing water, ammonia (B1221849) (NH₃), and boric acid (H₃BO₃). Boric acid further dehydrates to form boric oxide (B₂O₃). Both boric acid and boric oxide are key to the flame retardant action.
Boric acid acts as a Lewis acid catalyst that promotes the dehydration of cellulose at lower temperatures than would normally occur. Instead of breaking down into flammable tars and gases, the cellulose polymer chains cross-link and form a stable char. This process can be visualized through the following simplified reaction pathways:
| Combustion Pathway | Without Flame Retardant | With this compound |
|---|---|---|
| Primary Decomposition Products | Flammable volatile compounds (e.g., levoglucosan), tars, and gases. | Water, carbon char, and non-flammable gases (e.g., CO₂, NH₃). |
| Key Chemical Reaction | Pyrolysis leading to chain scission and formation of flammable volatiles. | Catalytic dehydration and cross-linking of cellulose chains. |
The ammonia released during the decomposition of ammonium pentaborate can also contribute to flame inhibition in the gas phase by diluting the flammable gases and oxygen.
Formation of Barrier Layers and Diversion of Decomposition Products
A crucial aspect of the flame retardancy mechanism of ammonium pentaborate is the formation of a protective barrier layer on the surface of the decomposing material. As the boric acid and subsequently boric oxide are formed, they melt and flow, creating a glassy, insulating layer.
This glassy barrier serves multiple functions:
Insulates the underlying material: It shields the unburnt material from the heat of the flame, slowing down its pyrolysis.
Restricts the flow of flammable gases: It traps the volatile decomposition products, preventing them from reaching the flame and fueling combustion.
Limits oxygen access: It acts as a physical barrier, preventing oxygen from reaching the surface of the material, which is necessary for combustion.
This barrier layer effectively diverts the decomposition products away from the gas phase where they would burn, and towards the condensed phase, promoting the formation of a stable char.
Synergistic Effects in Polymer Composite Systems
Ammonium pentaborate can exhibit synergistic effects when used in combination with other flame retardants in polymer composites. Synergy occurs when the combined flame retardant effect of two or more additives is greater than the sum of their individual effects.
A notable example is the synergy between ammonium pentaborate and phosphorus-containing flame retardants like ammonium polyphosphate (APP). In such systems, the boric acid/boric oxide from the ammonium pentaborate can react with the polyphosphoric acid from the APP to form a stable, glassy borophosphate layer. This layer is often more thermally stable and provides a more effective barrier than the individual components would form alone.
The ammonia released from both ammonium pentaborate and ammonium polyphosphate can act as a blowing agent, causing the char layer to swell and form an intumescent char, which is a highly effective insulating barrier.
Another example of synergy is with metal hydroxides, such as aluminum hydroxide (ATH) and magnesium hydroxide (MDH). These compounds release water upon decomposition, which cools the polymer and dilutes the flammable gases. Ammonium pentaborate can help to stabilize the char formed and create a more robust protective layer in conjunction with the metal oxides formed from the hydroxides.
The following table outlines some synergistic flame retardant systems involving ammonium pentaborate:
| Synergistic Partner | Mechanism of Synergy | Resulting Benefit |
|---|---|---|
| Ammonium Polyphosphate (APP) | Formation of a stable borophosphate glass and enhanced intumescent char formation. | Improved thermal stability of the char layer and more effective insulation. |
| Metal Hydroxides (e.g., ATH, MDH) | Combined effect of water release from the hydroxide and char promotion/barrier formation from the borate. | Enhanced cooling effect and a more stable protective char layer. |
Applications in Metallurgical Fluxes
This compound, more commonly known as ammonium pentaborate octahydrate, serves a critical role in various high-temperature metallurgical operations. Its efficacy stems from its unique chemical properties when subjected to elevated temperatures, particularly its ability to act as a potent fluxing agent. A flux is a chemical cleaning agent that facilitates brazing, soldering, and welding by removing oxidation from the metals to be joined.
Role as a Solvent for Metallic Oxides at Elevated Temperatures
At high temperatures, ammonium pentaborate is an exceptional solvent for metallic oxides acs.orgpensoft.netmdpi.com. This property is fundamental to its function as a flux. During heating, the compound decomposes, losing its water of crystallization and eventually breaking down into boric oxide (B₂O₃) and ammonia acs.orgpensoft.net. The resulting molten boric oxide is a viscous, glassy fluid that readily dissolves the stubborn metal oxide layers that form on the surface of most metals at elevated temperatures mdpi.com.
The mechanism involves the molten boric oxide reacting with and integrating the metal oxides into its own structure, effectively cleaning the metal surface. This ensures that the filler metal used in a joining process can make direct, intimate contact with the base metal, which is essential for forming a strong, continuous metallurgical bond. By removing these oxide impurities, the flux prevents defects and ensures the integrity of the final product mdpi.com.
Table 1: Function of Ammonium Pentaborate as a Metallurgical Flux
| Process Stage | Chemical Transformation/Action | Purpose |
| Heating | Decomposes to boric oxide (B₂O₃) and ammonia. | Generates the active fluxing agent. |
| Fluxing | Molten boric oxide dissolves metallic oxides. | Cleans the metal surface for proper joining. |
| Protection | Forms a protective film over the heated metal. | Prevents re-oxidation of the surface during the operation. |
Specific Advantages in Brazing, Welding, and Soldering of Specialty Alloys
Ammonium pentaborate is particularly valued in fluxes designed for joining specialty alloys, such as stainless steel and various non-ferrous metals acs.org. A key advantage is that it is an alkali-free borate source acs.orgmdpi.com. In certain metallurgical applications, the presence of alkali metals like sodium or potassium (found in common fluxes like borax) can be detrimental. These elements can alter the chemical composition and negatively impact the mechanical or corrosion-resistant properties of the finished joint or the specialty alloy itself.
By using ammonium pentaborate, manufacturers can prepare special welding, soldering, and brazing fluxes that provide excellent oxide removal without introducing unwanted alkali metal contaminants acs.org. Its decomposition products are boric oxide and volatile ammonia gas, which leaves no residue that could compromise the alloy's performance. This makes it an ideal component for high-purity applications where the chemical integrity of the material is paramount acs.orgmdpi.com.
Functionalization of Carbon Nanomaterials
The functionalization of carbon nanomaterials like carbon nanotubes (CNTs) is a critical step to tailor their properties for advanced applications. Ammonium pentaborate serves as a valuable precursor for introducing boron and nitrogen into carbon structures, thereby modifying their thermal and electrochemical characteristics nih.govmdpi.compensoft.net.
Enhancement of Thermal Stability of Carbon Nanotubes
While pristine carbon nanotubes possess high thermal stability, this can be further improved through strategic doping nih.govnih.gov. The addition of boron to carbon nanotubes at elevated temperatures has been shown to enhance their thermal stability and oxidation resistance pensoft.netbohrium.com. As a source of boron, ammonium pentaborate can be used in the treatment and functionalization of CNTs nih.govpensoft.net.
The mechanism for this enhanced stability involves the integration of boron atoms into the carbon lattice of the nanotube. These boron dopants can help stabilize the structure, making it more resistant to oxidation at high temperatures pensoft.netbohrium.com. Another approach involves using boron and nitrogen precursors to form boron nitride (BN) layers or coatings on the CNTs. BN nanotubes are significantly more stable against oxidation than their carbon counterparts, withstanding temperatures up to ~900 °C in air, compared to ~450 °C for CNTs nih.govresearchgate.net. By creating carbon/boron nitride core-shell structures, the advantageous properties of BN, including higher thermal and chemical stability, can be conferred to the carbon nanotubes acs.orgkarazin.ua.
Boron-Nitrogen Co-Doping for Porous Carbon Materials in Supercapacitors
In the field of energy storage, ammonium pentaborate can act as a precursor for the boron-nitrogen (B-N) co-doping of porous carbon materials used in supercapacitor electrodes. Supercapacitors store energy via ion adsorption at the electrode-electrolyte interface, and the performance is heavily dependent on the electrode material's properties.
Co-doping with boron and nitrogen introduces active sites into the carbon matrix, which can enhance the specific capacitance through pseudocapacitive redox reactions rsc.org. Furthermore, the presence of these heteroatoms improves the surface wettability and electrical conductivity of the carbon material, facilitating better interaction with the electrolyte and faster charge transfer. Research has demonstrated that B-N co-doped porous carbons exhibit significantly improved electrochemical performance, including higher specific capacitance and excellent cycling stability, compared to undoped carbons nih.govrsc.org. For instance, porous carbons co-doped using boron and nitrogen precursors have achieved specific capacitances as high as 286 F·g⁻¹ and 340.2 F/g with excellent charge-discharge stability rsc.org.
Table 2: Performance of Boron-Nitrogen Co-Doped Porous Carbons in Supercapacitors
| Carbon Precursor | Dopant Sources (Example) | Specific Capacitance | Cycling Stability | Reference |
| Boron-containing polybenzoxazines | Benzoxazine resin (C, N), Boric acid (B) | 286 F·g⁻¹ (at 0.05 A·g⁻¹) | >92% retention after 1,000 cycles | rsc.org |
| Chitosan | Chitosan (C, N), Boric acid (B) | 316 F·g⁻¹ (at 0.2 A·g⁻¹) | 94.08% retention after 10,000 cycles | rsc.org |
| Citric Acid | Citric acid (C), Boric acid (B), Nitrogen | 268 F·g⁻¹ (at 0.1 A·g⁻¹) | Not Specified | nih.gov |
| Eleocharis dulcis (biomass) | Biomass (C), KOH activation, N/P doping | 340.2 F/g (at 1 A/g) | 96.9% retention after 5,000 cycles |
Corrosion Inhibition and Thin Film Formation
Ammonium pentaborate is utilized in applications requiring surface protection, specifically for inhibiting corrosion and for the controlled formation of thin films nih.govkarazin.ua. It is incorporated into some proprietary water treatment chemicals to protect ferrous metals against oxidation acs.org. The borate ions help to passivate the metal surface, forming a stable, protective layer that acts as a barrier against corrosive agents, thereby preventing rust and other forms of degradation pensoft.netmdpi.com.
This ability to form protective films is precisely leveraged in the electronics industry, particularly in the manufacturing of electrolytic capacitors acs.org. In this application, an aqueous solution of ammonium pentaborate is used as an electrolyte. When an electric current is applied to aluminum foil submerged in this electrolyte, a very thin, uniform, and dense barrier-type anodic film of aluminum oxide is developed on the foil's surface acs.org. This dielectric oxide layer is crucial for the capacitor's function. The high purity of the ammonium pentaborate is essential for producing high-quality, reliable capacitors acs.org. The compound's alkaline salt nature facilitates the creation of these oxide films that can inhibit corrosion on metals nih.govmdpi.com.
Development of Protective Oxide Films on Metal Surfaces
This compound, commonly known as ammonium pentaborate octahydrate, plays a crucial role in the formation of protective oxide films on metal surfaces, particularly aluminum. This property is extensively utilized in the manufacturing of both wet and dry electrolytic capacitors. borax.com In this application, a high-purity grade of ammonium pentaborate is used in an electrolytic solution. When an electric current is applied to aluminum foil submerged in this solution, a thin, stable, and non-conductive oxide film is developed on the foil's surface. borax.com
This anodically formed oxide layer serves as the dielectric material in the capacitor. The process is one of five distinct anodic systems used for creating such surfaces, categorized as a barrier layer system when used in ethylene glycol. dtic.mil The integrity and quality of the capacitor are highly dependent on the purity of the components in the electrolyte, including the ammonium pentaborate. borax.com The resulting aluminum oxide (Al₂O₃) film is very compact and effectively prevents further oxidation, thereby ensuring the stability and performance of the electronic component. mdpi.com
Interaction with Ferrous Metals to Prevent Oxidation
Ammonium pentaborate octahydrate is also utilized as a corrosion inhibitor for ferrous metals such as iron and steel. researchgate.net It is incorporated into various water treatment chemical formulations to protect these metals against oxidation. researchgate.net The mechanism of inhibition in aqueous solutions involves the adsorption of the borate anions at the metal/solution interface. This process is believed to help in the formation and stabilization of a passive oxide layer on the metal surface, which acts as a barrier to the corrosive environment.
At high temperatures, ammonium pentaborate acts as an excellent solvent for metallic oxides. This characteristic is leveraged in the preparation of specialized welding, soldering, and brazing fluxes for stainless steel and other non-ferrous metals where alkali borates are not suitable. By dissolving surface oxides, it ensures a clean metal surface, promoting a strong and durable bond.
Nonlinear Optical Phenomena and Crystal Optics
Single crystals of ammonium pentaborate exhibit significant nonlinear optical (NLO) properties, making them a subject of interest for applications in photonics and laser technology.
Assessment of Second and Third Harmonic Generation Efficiency
The capacity for second-harmonic generation (SHG) in ammonium pentaborate crystals has been confirmed using the Kurtz-Perry powder technique. proquest.com This method is a standard for screening materials for their potential in frequency-doubling applications. While specific efficiency percentages for the octahydrate form are not detailed in the available literature, related alkylammonium pentaborate salts have shown SHG efficiencies ranging from 0.1 to 0.6 times that of the standard reference material, potassium dihydrogen phosphate (KDP). bangor.ac.uk
The third-order nonlinear optical properties have been quantified through Z-scan techniques. For ammonium pentaborate tetrahydrate, the third-order nonlinear susceptibility (χ³) was determined to be 3.487 × 10⁻⁸ esu. proquest.com This value indicates a strong third-order nonlinear response, which is fundamental to third-harmonic generation (THG) and other third-order NLO phenomena.
Characterization of Optical Transparency and Band Gap
Optical transparency is a critical parameter for NLO materials, as it defines the spectral range in which they can operate without significant absorption losses. Studies on ammonium pentaborate tetrahydrate (APBTH) single crystals show a good transmittance value in the visible spectrum. proquest.com The lower cut-off wavelength is reported to be at 252 nm. proquest.com
The optical band gap (Eg) is a measure of the energy required to excite an electron from the valence band to the conduction band. For APBTH, the direct band gap energy has been calculated to be 5.61 eV. proquest.com This wide band gap is indicative of low defect concentration and substantiates the material's suitability for applications in UV-tunable lasers and other nonlinear optical devices. proquest.com
| Optical Property | Reported Value | Source |
| Lower Cut-off Wavelength | 252 nm | proquest.com |
| Optical Band Gap (Eg) | 5.61 eV | proquest.com |
Self-Defocusing and Non-Linear Absorption Characteristics
The Z-scan technique is employed to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). For ammonium pentaborate, these measurements have revealed a negative nonlinearity, which corresponds to a self-defocusing behavior. researchgate.net This phenomenon, where a material causes a laser beam passing through it to diverge, is crucial for applications such as optical limiting.
The third-order NLO parameters for ammonium pentaborate tetrahydrate have been determined from these studies. proquest.com
| Nonlinear Optical Parameter | Symbol | Reported Value |
| Nonlinear Refractive Index | n₂ | 3.524 × 10⁻¹⁰ cm²/W |
| Nonlinear Absorption Coefficient | β | 0.0157 × 10⁻⁴ cm/W |
| Third-Order NLO Susceptibility | χ³ | 3.487 × 10⁻⁸ esu |
Photoconductivity and Electrical Behavior in Single Crystals
While direct studies on the photoconductivity of ammonium pentaborate octahydrate are not prominent in the surveyed literature, its general electrical behavior has been characterized through dielectric studies. These analyses reveal that single crystals of the material exhibit a low dielectric constant and low dielectric loss, particularly at high frequencies. researchgate.net This characteristic is advantageous for NLO applications as it minimizes energy loss and ensures the material's optical quality.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes for Tailored Polyborate Structures
The synthesis of polyborates with precisely controlled structures is a burgeoning area of materials science. Traditional synthetic methods often yield a mixture of polyborate species, but new approaches are being explored to achieve greater selectivity. A promising strategy involves a two-step preparation route, which includes the dehydration of boric acid in the presence of a metal oxide at low temperatures, followed by careful annealing. researchgate.nettubitak.gov.tr This method has been successfully used to create a novel gadolinium pentaborate that cannot be prepared by conventional high-temperature reactions. tubitak.gov.tr This approach overcomes the thermal instability of many rare earth polyborates and may be adaptable for the synthesis of other tailored polyborate structures, including those with the azanium cation. researchgate.net
Future research will likely focus on adapting these and other novel synthetic strategies to produce a wider variety of polyborate structures with specific functionalities. The use of different templating agents, including various organic cations, could lead to the formation of unprecedented polyborate anions and framework structures. nih.gov For instance, the reaction of 1,2-diaminoethane with boric acid has been shown to produce a salt containing two distinct "isolated" polyborate anions, demonstrating the role of the organic cation in templating the solid-state structure. nih.gov The exploration of solvothermal methods is also expected to yield more condensed, polymeric polyborate structures with unique properties. researchgate.net
Advanced Characterization Techniques for In-Situ Mechanistic Studies
Understanding the formation and transformation of polyborate species in solution and during reactions is crucial for controlling the synthesis of desired structures. Advanced, in-situ characterization techniques are becoming indispensable tools for these mechanistic studies. acs.org
In-situ Raman spectroscopy has proven effective for studying the dissolution kinetics of borate (B1201080) glasses and identifying the types and concentrations of borate anions released into solution over time. researchgate.net This technique can distinguish between boric acid and various polyborate anions in aqueous solutions, providing real-time data on reaction progress. acs.orgresearchgate.netresearchgate.net The development of specialized process analyzers based on Raman spectroscopy now allows for inline analysis of borate solutions, offering a robust method for optimizing production processes. metrohm.com
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for probing the local chemical environment of boron atoms. youtube.comrsc.org 11B NMR, in particular, can differentiate between three- and four-coordinated boron, providing detailed information about the speciation of borates in solution and in solid materials. nih.govacs.orgst-andrews.ac.uk The development of in-situ NMR probes compatible with realistic reaction conditions, such as in electrochemical cells, opens up new possibilities for studying the role of borates in a variety of applications in real-time. youtube.com The combination of liquid- and solid-state in-situ NMR can provide a comprehensive picture of the transformation of precursor species into final products, as has been demonstrated in the study of zeolite formation. rsc.org
Future research will likely involve the application of these in-situ techniques to study the formation of azanium;pentaborate;octahydrate and other polyborates in greater detail. This will enable a deeper understanding of the reaction pathways and the factors that control the final product structure.
Development of Hybrid Materials Incorporating this compound for Enhanced Functionality
The incorporation of this compound into other materials to create hybrid composites with enhanced properties is a promising area of research. The compound's known utility as a flame retardant and corrosion inhibitor makes it an attractive additive for a variety of matrices. nih.govresearchgate.net
One example of such a hybrid material is the modification of urea (B33335) formaldehyde (B43269) (UF) resins with ammonium (B1175870) pentaborate. nih.gov Studies have shown that the addition of ammonium pentaborate to UF resins can increase the gel time and significantly decrease the free formaldehyde content and emission levels from plywood. nih.gov This not only improves the performance of the adhesive but also enhances its environmental profile.
Future work in this area could explore the incorporation of this compound into a wider range of polymers to create novel flame-retardant materials. researchgate.net Its effectiveness as a spumific agent and char promoter in polymers like epoxy and urethane (B1682113) foams suggests significant potential in this area. researchgate.net Furthermore, its use in intumescent coatings and water treatment chemicals points to other avenues for the development of advanced functional materials. nih.gov The creation of hybrid materials with tailored properties will depend on understanding the interactions between the borate and the host matrix, a field ripe for further investigation.
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational methods are becoming increasingly vital in the design and discovery of new materials with desired properties. d-nb.infoacs.org For polyborates, computational techniques such as Density Functional Theory (DFT) and predictive modeling are being used to understand structure-property relationships and to guide the synthesis of new compounds. dntb.gov.uatandfonline.comenergyfrontier.us
DFT calculations have been successfully employed to predict the 11B NMR parameters of crystalline borates, showing good agreement with experimental data. researchgate.nettandfonline.comtandfonline.com These calculations can help to interpret complex NMR spectra and provide insights into the local structure of borate and polyborate materials. researchgate.net DFT has also been used to study the relative stabilities of various gas-phase polyborate anions and to investigate the transformation between different boron species in aqueous solutions. nih.govbangor.ac.ukbangor.ac.uk Furthermore, DFT calculations have been applied to determine the equilibrium oxygen isotope fractionation between borate minerals and aqueous fluids, which can provide valuable information about the conditions of their formation. tubitak.gov.tr
Predictive modeling, including the use of machine learning algorithms, is also emerging as a powerful tool for understanding and predicting the properties of borate-containing materials, such as borate glasses. researchgate.netdntb.gov.ua These models can help to navigate the complex relationships between composition, structure, and properties, accelerating the discovery of new materials with optimized performance. dntb.gov.ua
Future research will undoubtedly leverage these computational tools to a greater extent. The ability to predict the structures and properties of yet-to-be-synthesized polyborate compounds, including those containing the azanium cation, will significantly accelerate the materials discovery process. d-nb.infoacs.org
Investigation into Environmental Interactions and Borate Cycling (excluding toxicology)
Research into the biogeochemical cycle of boron has shown that human activities have significantly increased the flux of boron into the atmosphere and hydrosphere. tandfonline.combangor.ac.uk Studies have focused on the interaction of borates with various components of the environment, such as clay minerals. The adsorption of boron onto clays (B1170129) is a key process that influences its mobility in soils and sediments. bangor.ac.uk The isotopic composition of boron is also a valuable tool for tracing its sources and understanding the processes that control its distribution in the environment. bangor.ac.uk
Q & A
(Basic) What are the optimal synthesis conditions for azanium pentaborate octahydrate to ensure high purity and yield?
Methodological Answer:
Synthesis requires precise stoichiometric control of ammonium (NH₄⁺) and borate (B₅O₈³⁻) precursors in aqueous media. Maintain a pH of 8–9 using ammonia buffer solutions to stabilize the pentaborate anion . Crystallization is achieved via slow evaporation at 25–30°C, with purity enhanced by repeated recrystallization in deionized water. Characterize intermediates via pH monitoring and ion chromatography to verify reaction progression .
(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing azanium pentaborate octahydrate’s structural properties?
Methodological Answer:
- X-ray Diffraction (XRD): Resolve crystal structure and confirm octahydrate stoichiometry by comparing experimental lattice parameters with reference data .
- Fourier-Transform Infrared (FTIR) Spectroscopy: Identify B-O vibrational modes (e.g., ~700 cm⁻¹ for borate tetrahedral units) and NH₄⁺ bending modes (~1400 cm⁻¹) .
- Thermogravimetric Analysis (TGA): Quantify hydration states by measuring mass loss at 100–150°C (water release) and >300°C (borate decomposition) .
(Advanced) How can factorial experimental design be applied to investigate the influence of reaction parameters on the crystallization of azanium pentaborate octahydrate?
Methodological Answer:
A 2³ factorial design can evaluate three variables (e.g., pH, temperature, stirring rate) at two levels (high/low). For example:
| Variable | Low Level | High Level |
|---|---|---|
| pH | 7.5 | 9.0 |
| Temperature | 20°C | 30°C |
| Stirring Rate | 100 rpm | 300 rpm |
Response variables (crystal yield, size distribution) are analyzed using ANOVA to identify significant interactions. Replication minimizes experimental error, and residuals assess model adequacy .
(Advanced) What methodologies are recommended for resolving contradictions in reported thermodynamic stability data of azanium pentaborate octahydrate across different studies?
Methodological Answer:
- Comparative Meta-Analysis: Systematically collate data from peer-reviewed studies, normalizing variables (e.g., humidity, measurement techniques) to identify outliers .
- Replication Studies: Reproduce conflicting experiments under controlled conditions (e.g., inert atmosphere for TGA to prevent hydrolysis) .
- Ab Initio Calculations: Use density functional theory (DFT) to predict thermodynamic stability, comparing results with empirical data to isolate discrepancies .
(Advanced) How can molecular dynamics (MD) simulations enhance the understanding of azanium pentaborate octahydrate’s hydration behavior under varying thermal conditions?
Methodological Answer:
- Simulation Setup: Model the crystal lattice using force fields (e.g., CLAYFF for borates) and simulate hydration dynamics at 25–100°C .
- Analysis Parameters: Track hydrogen-bond lifetimes between NH₄⁺ and water molecules, and calculate diffusion coefficients of lattice water.
- Validation: Compare simulated dehydration enthalpies with experimental DSC data to refine computational models .
(Basic) What precautions are critical for ensuring reproducibility in azanium pentaborate octahydrate synthesis?
Methodological Answer:
- Documentation: Record exact molar ratios, solvent purity, and ambient humidity during crystallization .
- Characterization Consistency: Use standardized calibration for XRD and FTIR across batches .
- Peer Review: Share protocols via open-access platforms and validate through inter-laboratory comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
